Product packaging for 4-Chloro-2-p-tolyl-2H-chromene(Cat. No.:CAS No. 870105-46-7)

4-Chloro-2-p-tolyl-2H-chromene

Cat. No.: B11860324
CAS No.: 870105-46-7
M. Wt: 256.72 g/mol
InChI Key: WHFFYUGPCHQGLE-UHFFFAOYSA-N
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Description

4-Chloro-2-p-tolyl-2H-chromene is a synthetic compound based on the versatile 2H-chromene scaffold, which is recognized as a privileged structure in medicinal chemistry . Chromene derivatives are extensively investigated for their potent biological activities, particularly in oncology research. Studies on closely related analogs have demonstrated that 2H-chromene compounds can function as selective inhibitors of cancer-associated enzymes, such as the membrane-bound human carbonic anhydrase isoforms IX and XII (hCA IX/XII) . The inhibition of these enzymes, which are overexpressed in many hypoxic solid tumours, represents a promising strategy for developing novel anticancer therapeutics . Furthermore, chromene-based molecules are explored as multi-target-directed ligands for complex diseases like Alzheimer's, targeting enzymes such as cholinesterases, β-secretase, and lipoxygenases . The specific substitution pattern of this compound—featuring a chlorine atom at the 4-position and a p-tolyl group at the 2-position—is designed to optimize its electronic properties, lipophilicity, and interaction with biological targets, which can influence its metabolic stability and membrane permeability . This makes this compound a valuable chemical tool for researchers in drug discovery, specifically for synthesizing new bioactive molecules, conducting structure-activity relationship (SAR) studies, and exploring mechanisms of action in various disease models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClO B11860324 4-Chloro-2-p-tolyl-2H-chromene CAS No. 870105-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

870105-46-7

Molecular Formula

C16H13ClO

Molecular Weight

256.72 g/mol

IUPAC Name

4-chloro-2-(4-methylphenyl)-2H-chromene

InChI

InChI=1S/C16H13ClO/c1-11-6-8-12(9-7-11)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-10,16H,1H3

InChI Key

WHFFYUGPCHQGLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)Cl

Origin of Product

United States

Synthetic Strategies for 2h Chromene Derivatives, with Applicability to 4 Chloro 2 P Tolyl 2h Chromene

Established Methodologies for the Formation of the 2H-Chromene Ring System

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like chromenes by combining three or more reactants in a single step. nih.gov These reactions are prized for their atom economy and operational simplicity.

One prominent MCR for 2H-chromene synthesis involves the reaction of salicylaldehydes, amines, and alkenylboron compounds. nih.gov This process proceeds through the initial formation of an aminophenol intermediate, which then undergoes cyclization upon heating to yield the 2H-chromene structure. nih.gov The use of tertiary amines and protic solvents, including water, has been shown to be effective. nih.gov For the synthesis of 4-Chloro-2-p-tolyl-2H-chromene, this would conceptually involve a substituted salicylaldehyde (B1680747), an amine, and a vinylboronic acid bearing a p-tolyl group.

Another approach involves the reaction between triphenylphosphine, diethyl acetylenedicarboxylate (B1228247) (DEAD), and a substituted 2-hydroxybenzaldehyde, which has been used to synthesize diethyl 6-bromo-2H-chromene-2,3-dicarboxylate. tandfonline.comtandfonline.com Adapting this to the target molecule would require different starting materials to incorporate the p-tolyl and chloro substituents at the desired positions. Microwave-assisted MCRs have also been employed to create complex chromene derivatives, highlighting the versatility and potential for green chemistry applications in this area. nih.gov

Reactants Catalyst/Conditions Product Type Reference
Salicylaldehyde, Amine, Alkenylboronic acidHeat, Protic solvents (e.g., water)2-Substituted-2H-chromene nih.gov
Salicylaldehyde, Malononitrile, AldehydeMica/Fe3O4 magnetic nanocomposite2-Amino-4H-chromene tandfonline.com
2-Hydroxybenzaldehyde, Acetoacetanilide, 4-HydroxycoumarinCeric ammonium (B1175870) nitrate (B79036) (CAN), Solvent-free4H-Chromene-3-carboxamide researchgate.net
2-Oxo-2H-chromene-3-carbaldehyde, Isocyanide, Aniline (B41778)Methanol, Room temperature -> BaseChromeno[4,3-b]pyrrol-4(1H)-one nih.gov

Catalyst-mediated reactions, particularly those involving intramolecular cyclization, are a cornerstone of 2H-chromene synthesis. These methods offer high levels of control over regioselectivity and stereoselectivity.

Transition metals are widely used to catalyze the formation of the 2H-chromene ring.

Palladium: Palladium catalysts, such as Pd(OAc)₂, are effective in mediating the intramolecular cyclization of aryl propargyl ethers. In a notable example, the use of Pd(OAc)₂ with CuBr₂ and LiBr facilitates the synthesis of 3-bromo-2H-chromene derivatives in good yields. thieme-connect.com This halocyclization approach is highly relevant for synthesizing chloro-substituted chromenes like the target compound, suggesting that a similar reaction with a copper(II) chloride source could yield a 4-chloro derivative.

Iron: Inexpensive and non-toxic iron catalysts have emerged as a sustainable alternative. Iron(III) chloride (FeCl₃) has been shown to catalyze the intramolecular alkyne-aldehyde metathesis of O-propargylated salicylaldehydes to produce functionalized 2H-chromenes. researchgate.netresearchgate.net This atom-economical method is compatible with various functional groups, including chloro and phenyl substituents, making it directly applicable for the synthesis of this compound. researchgate.net

Silver: Cationic silver catalysts are also used for synthesizing 2H-chromenes from O-propargylated 2-hydroxyarylaldehydes. researchgate.net

Cobalt: A novel approach utilizes cobalt(II) porphyrin complexes to catalyze a metalloradical coupling-cyclization between salicyl N-tosylhydrazones and terminal alkynes, offering a regioselective route to a broad scope of 2H-chromenes. nih.govuva.nl

Catalyst System Substrate Type Reaction Type Key Features Reference
Pd(OAc)₂ / CuBr₂ / LiBrAryl propargyl etherIntramolecular HalocyclizationForms 3-bromo-2H-chromenes; adaptable for chloro-derivatives. thieme-connect.com
FeCl₃O-propargylated salicylaldehydeIntramolecular Alkyne-Carbonyl MetathesisAtom-economical, tolerates chloro and aryl groups. researchgate.net
[CoII(Por)]Salicyl N-tosylhydrazone, AlkyneMetalloradical Coupling-CyclizationHigh regioselectivity, broad substrate scope. nih.govmsu.edu
Ph₃PAuNTf₂Propargyl aryl etherCyclizationGold-catalyzed approach. msu.edu

Organocatalysis provides a metal-free alternative for 2H-chromene synthesis, often employing simple organic molecules as catalysts. researchgate.net

Base Catalysis: Bases like potassium carbonate can mediate the synthesis of 3-nitro-2H-chromenes via a cascade oxa-Michael-Henry reaction of salicylaldehydes with β-nitrostyrenes under solvent-free ball-milling conditions. organic-chemistry.org

Amine Catalysis: Amines such as L-pipecolinic acid and 1,1,3,3-tetramethylguanidine (B143053) (TMG) can catalyze the domino oxa-Michael/aldol (B89426) reaction between salicylaldehyde and electron-deficient olefins to produce 3-substituted 2-phenyl-2H-chromene derivatives. nih.gov Simple arylamines have also been used to catalyze a Mannich-cyclization cascade for the synthesis of 2H-benzo[h]chromenes. researchgate.net

Dual-Catalyst Systems: A dual system using p-toluenesulfonic acid monohydrate (Brønsted acid) and pyrrolidine (B122466) (organobase) has been developed for the selective construction of 2H-chromene derivatives from salicylaldehydes and acetylenic diesters. researchgate.net

These methods could be adapted for this compound by using a substituted salicylaldehyde and a vinylarene bearing a p-tolyl group.

Heterogeneous and nanocatalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. nih.govtandfonline.com

Magnetic Nanoparticles: Mica/Fe₃O₄ magnetic nanocomposites have been successfully used as a recyclable catalyst for the MCR synthesis of 2-amino-4H-chromene derivatives. tandfonline.com Similarly, Cr(III)/Fe₃O₄@SiO₂ nanocatalysts have proven efficient for synthesizing chromene derivatives under solvent-free conditions. jsynthchem.com The catalyst's magnetic nature allows for easy recovery and reuse. tandfonline.comjsynthchem.com

Zeolite-Supported Catalysts: ZnO nanoparticles loaded onto zeolite-Y serve as a highly active and reusable catalyst for the solvent-free, three-component synthesis of 2-amino-4H-benzochromenes. orgchemres.org

Photocatalytic Nanomaterials: TiO₂ doped with silver (TiO₂-Ag) has been reported as a recyclable photocatalyst for synthesizing chromene derivatives under visible light irradiation. tandfonline.com

While many examples focus on 2-amino-4H-chromenes, the principles of using these solid-supported catalysts could be extended to the synthesis of 2H-chromenes like the title compound.

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis, using light as a clean energy source. d-nb.inforesearchgate.net

This approach has been successfully applied to the synthesis of chromene derivatives, often through photoredox-catalyzed multicomponent reactions. d-nb.info For instance, a nanophotocatalyst, histaminium (B1265317) tetrachlorozincate, has been used for the green, multi-component synthesis of chromeno[4,3-b]chromenes under solventless conditions with visible light from a green LED. nih.gov These methods leverage photoexcitable catalysts to generate reactive radical species under exceptionally mild conditions, avoiding harsh reagents. d-nb.info The application of photocatalysis to construct the specific this compound skeleton represents a promising and environmentally friendly future direction. researchgate.net

Tandem and Cascade Reaction Sequences for Chromene Formation

Tandem and cascade reactions offer an elegant and efficient approach to constructing complex molecules like 2H-chromenes from simple precursors in a single pot, thereby enhancing atom and step economy. These sequences often involve a series of intramolecular events that rapidly build the chromene core.

Several notable cascade strategies have been developed. One approach involves the reaction of salicylaldehydes with various partners. For instance, an organocatalytic [4 + 2] annulation of salicylaldehydes and 1,3-bisarylsulfonylpropenes proceeds through a Knoevenagel condensation followed by an oxa-Michael reaction cascade to yield highly functionalized 2H-chromenes. mdpi.com Similarly, tandem oxa-Michael-Henry reactions between salicylaldehyde and β-nitrostyrenes, mediated by organocatalysts like L-prolinamide, provide an aqueous route to 2-aryl-3-nitro-2H-chromenes. scispace.com The tandem oxa-Michael–aldol reaction sequence is another powerful tool, particularly for the enantioselective synthesis of chiral 2H-chromenes using organocatalysts. beilstein-journals.orgd-nb.info

A distinct cascade process involves a formal [3+3] cycloaddition, where a palladium-catalyzed coupling of a bromoquinone with a vinyl stannane (B1208499) generates a vinyl quinone intermediate. nih.gov This intermediate, in the presence of a polar additive, enolizes to an ortho-quinone methide which subsequently undergoes an oxa-6π electrocyclization to furnish the 2H-chromene ring. nih.gov This multicatalysis approach has been shown to give dramatically improved yields over conventional stepwise processes. nih.gov

Table 1: Examples of Tandem/Cascade Reactions for 2H-Chromene Synthesis

Reaction TypeReactantsCatalyst/MediatorKey IntermediatesRef
Knoevenagel/Oxa-MichaelSalicylaldehydes, 1,3-BisarylsulfonylpropenesOrganocatalyst- mdpi.com
Oxa-Michael/HenrySalicylaldehydes, β-NitrostyrenesL-prolinamide- scispace.com
Oxa-Michael/AldolSalicylaldehydes, α,β-Unsaturated AldehydesDiarylprolinol EtherIminium Ion beilstein-journals.orgd-nb.info
Stille Coupling/ElectrocyclizationBromoquinones, Vinyl Stannanes(Ph₃P)₄PdVinyl Quinone, o-Quinone Methide nih.gov
MCR/Michael Cyclization2-Oxo-2H-chromene-3-carbaldehydes, Anilines, Isocyanides-α-Amino Amidine nih.gov

Green Chemistry Principles in 2H-Chromene Synthesis

Adherence to green chemistry principles is increasingly important in synthetic organic chemistry. For 2H-chromene synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions.

A notable green approach is the catalyst-free synthesis of substituted 2H-chromenes from salicylaldehydes and β-amino acrylates using microwave irradiation in ethanol, which is rapid and high-yielding. frontiersin.org The use of water as a solvent is a key goal of green chemistry. An efficient protocol for synthesizing 2H-chromenes has been developed through the one-step reaction of salicylaldehydes, amines, and alkenyl boronic acids in protic solvents, including water. nih.gov Furthermore, the synthesis of 2-imino-2H-chromene-3-carboxamides, which can be hydrolyzed to 2-oxo-2H-chromenes, has been achieved in excellent yield and with high atom economy using a simple Knoevenagel condensation in an aqueous sodium carbonate solution at room temperature. rsc.org

The use of recyclable organocatalysts also represents a green strategy. For example, 2-aminopyridine (B139424) has been used as an effective and recyclable organo-base-catalyst for the three-component synthesis of 4H-chromenes. frontiersin.org More recently, pyridine-2-carboxylic acid has been demonstrated as a highly efficient, recyclable catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water-ethanol mixture, significantly reducing reaction times. nih.gov

Regioselective and Stereoselective Synthesis of 2H-Chromene Analogues

The synthesis of specific isomers (regioselectivity) and stereoisomers (stereoselectivity) is crucial for producing compounds with defined properties. For 2H-chromenes, this control allows for the precise placement of substituents and the creation of chiral centers.

Enantioselective synthesis has been achieved through various catalytic systems. A palladium-catalyzed intramolecular 6-endo-trig cyclization using a novel monodentate phosphoramidite (B1245037) ligand provides access to 2-aryl-2H-chromenes with high yields and enantioselectivity. rsc.org Organocatalysis has also proven powerful; bifunctional thiourea (B124793) catalysts, for instance, can catalyze the reaction of salicyl N-tosylimines with nitroolefins to produce chiral 3-nitro-2H-chromenes with good enantioselectivities. d-nb.infothieme-connect.com Kinetic resolution, another strategy for obtaining enantiomerically enriched compounds, has been successfully applied to racemic 2-aryl-3-nitro-2H-chromenes using N-heterocyclic carbene (NHC) catalysis, yielding highly diastereo- and enantioenriched chromane (B1220400) derivatives. rsc.org

Regioselectivity is often controlled by the choice of catalyst or reaction conditions. In a lithium selenolate-catalyzed intramolecular Rauhut–Currier reaction, the regioselectivity of the cyclization is dependent on the substituents, leading to the selective formation of either 2H- or 4H-chromenes. acs.org Similarly, reactions of 2-hydroxybenzaldehydes with activated alkenes under Baylis–Hillman conditions proceed with regioselective cyclization to afford 3-substituted chromene derivatives. researchgate.net

Targeted Synthesis of 4-Chloro and 2-p-Tolyl Substituted 2H-Chromenes

The synthesis of the specific molecule this compound requires methods that can introduce a chlorine atom at the C4 position and a p-tolyl group at the C2 position of the 2H-chromene core.

The introduction of a chlorine atom at the 4-position of the chromene ring is most commonly achieved using the Vilsmeier-Haack reaction. nih.gov Treatment of chroman-4-ones or the corresponding flavanones (2-aryl-chroman-4-ones) with the Vilsmeier reagent (a mixture of phosphorus oxychloride, POCl₃, and dimethylformamide, DMF) results in the formation of 4-chloro-2H-chromene-3-carbaldehydes in good to excellent yields. nih.govsrce.hr This reaction is a cornerstone for accessing 4-chloro-2H-chromene intermediates.

Another modern approach involves a trimethylsilyl (B98337) chloride (TMSCl)-mediated cyclization of 2-propynolphenols. researchgate.net In this reaction, TMSCl acts as both a promoter and the chlorine source, providing an efficient route to 4-chloro-2H-chromenes under mild conditions. researchgate.net

Table 2: Synthesis of 4-Chloro-2-aryl-2H-chromene-3-carbaldehydes via Vilsmeier-Haack Reaction

Starting Flavanone (2-Aryl Group)ProductYieldRef
2-Phenyl4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde95% nih.gov
2-(4-Nitrophenyl)4-Chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde66% nih.gov

Several methods are available for installing an aryl group, such as p-tolyl, at the C2 position. The reaction of salicylaldehydes with β-nitrostyrenes is a common strategy. nih.gov Using a p-tolyl-substituted β-nitrostyrene in this reaction, often catalyzed by an organocatalyst like L-pipecolinic acid, would directly lead to a 2-p-tolyl-2H-chromene skeleton. nih.gov

Palladium-catalyzed reactions also offer a versatile route. An enantioselective Pd-catalyzed 6-endo-trig cyclization of (Z)-2-(2-bromo-1-alkenyl)phenols with arylboronic acids can be used to synthesize 2-aryl-2H-chromenes. rsc.org A cobalt-catalyzed metalloradical approach, reacting salicyl N-tosylhydrazones with terminal alkynes, provides another pathway where the aryl group can be introduced via the alkyne component. nih.gov A hypothetical route to this compound could thus involve the Vilsmeier-Haack reaction on a 2-p-tolyl-chroman-4-one.

Mechanistic Investigations of 2H-Chromene Forming Reactions

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. The formation of 2H-chromenes can proceed through various mechanistic pathways depending on the reactants and catalysts.

In organocatalytic tandem reactions, such as the oxa-Michael–aldol sequence, the mechanism typically begins with the formation of an iminium ion from the catalyst and an α,β-unsaturated aldehyde. beilstein-journals.org This is followed by a nucleophilic oxa-Michael attack by the salicylaldehyde, an intramolecular aldol reaction, and subsequent dehydration to yield the 2H-chromene. beilstein-journals.org

Metallo-radical catalysis offers a different pathway. For example, the cobalt(II)-catalyzed reaction of salicyl N-tosylhydrazones and alkynes is proposed to proceed via the formation of a Co(III)-carbene radical. nih.govuva.nl This radical adds to the alkyne to form a vinyl radical intermediate. A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group leads to an ortho-quinone methide, which undergoes a spontaneous endo-cyclic, sigmatropic ring-closing reaction to form the final 2H-chromene product. nih.gov This mechanism is supported by both EPR spectroscopy and DFT calculations. nih.govuva.nl

The palladium-catalyzed [3+3] cycloaddition mechanism involves the formation of a vinyl quinone, which enolizes to an ortho-quinone methide. nih.gov This key intermediate then undergoes a thermal oxa-6π electrocyclization, a type of pericyclic reaction, to close the ring and form the 2H-chromene structure. nih.gov Computational studies using molecular electron density theory (MEDT) on the addition reactions of 2-aryl-3-nitro-2H-chromenes have shown the formation of a zwitterionic intermediate, which then converts to the final product via a frontiersin.orgrsc.org-proton sigmatropic shift. rsc.org

Spectroscopic and Structural Characterization of 4 Chloro 2 P Tolyl 2h Chromene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a related compound, 2-(p-tolyl)-4H-chromen-4-one, shows characteristic signals for the aromatic protons of the chromene and p-tolyl groups, as well as the methyl protons of the tolyl group. For instance, the aromatic protons of the chromene ring typically appear in the range of δ 7.0-8.5 ppm. The protons of the p-tolyl group are expected to show two doublets in the aromatic region, and a singlet for the methyl group around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-p-tolyl-2H-chromene

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-35.8-6.0d~4-5
H-46.7-6.9d~4-5
Chromene Aromatic Protons6.8-7.6m-
p-Tolyl Aromatic Protons7.1-7.4m-
-CH₃ (Tolyl)2.3-2.5s-
H-25.5-5.7dd-

Note: This is a predicted spectrum based on related compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, specific ¹³C NMR data for this compound is not available in the provided search results. However, data from related chromene derivatives can be used for prediction.

For 2-(p-tolyl)-4H-chromen-4-one, the carbonyl carbon (C-4) appears at a characteristic downfield shift of around δ 178 ppm. The aromatic carbons of the chromene and p-tolyl moieties typically resonate in the range of δ 110-160 ppm. The methyl carbon of the tolyl group is expected to have a signal around δ 21 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-275-80
C-3125-130
C-4120-125
C-4a120-125
C-5125-130
C-6120-125
C-7130-135
C-8115-120
C-8a150-155
C-1' (Tolyl)135-140
C-2', C-6' (Tolyl)128-132
C-3', C-5' (Tolyl)128-132
C-4' (Tolyl)138-142
-CH₃ (Tolyl)20-22

Note: This is a predicted spectrum based on related compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in the complete structural assignment of complex molecules. While no specific 2D NMR data for this compound was found, these techniques would be crucial for confirming the connectivity and spatial relationships of the atoms.

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, between H-3 and H-4 of the chromene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 2-(p-tolyl)-4H-chromen-4-one, exhibits characteristic absorption bands.

The C=C stretching vibrations of the aromatic rings are typically observed in the region of 1600-1450 cm⁻¹. The C-O-C stretching of the ether linkage in the chromene ring would likely appear in the 1250-1050 cm⁻¹ region. The presence of the chloro-substituent would give rise to a C-Cl stretching band, typically in the range of 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Alkyl C-H stretch (-CH₃)2960-2850
Aromatic C=C stretch1600-1450
C-O-C stretch (ether)1250-1050
C-Cl stretch800-600

Note: This is a predicted spectrum based on related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular weight of this compound is 256.73 g/mol .

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Gas-Phase Dissociation Studies

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to gain further structural information.

While no specific ESI-MS/MS data for this compound was found, general fragmentation patterns for 2H-chromenes have been reported. A common fragmentation pathway involves the retro-Diels-Alder (RDA) reaction of the dihydropyran ring, leading to the formation of a characteristic fragment ion. The presence of the p-tolyl group would likely lead to the formation of a tropylium (B1234903) ion at m/z 91. The loss of a chlorine atom is another expected fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the key chromophore is the conjugated system extending over the benzopyran ring and the attached p-tolyl group. The UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* transitions, which are typical for compounds with extensive conjugation. The analysis of the spectrum, specifically the position of the maximum absorption wavelength (λmax), provides insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extent of conjugation, as well as the electronic influence of the chloro and tolyl substituents, would modulate the energy of these transitions and thus the position and intensity of the absorption bands. While specific experimental absorption maxima for this compound are not available in the surveyed literature, a typical analysis would yield data as presented conceptually in Table 1.

Table 1: Hypothetical UV-Vis Spectroscopy Data This table illustrates the type of data obtained from UV-Vis analysis and is for demonstrative purposes only, as experimental values for the target compound are not publicly available.

Absorption Maximum (λmax) Molar Absorptivity (ε) Solvent Electronic Transition Type
Not Available Not Available Not Available π → π*

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Molecular Architecture and Crystal Packing

Table 2: Representative Single Crystal X-ray Diffraction Data This table is a representation of typical crystallographic parameters obtained from an SC-XRD experiment. No published crystal structure for the title compound was found.

Parameter Value
Crystal System Not Available
Space Group Not Available
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available

Elemental Analysis (CHN) for Empirical Formula Validation

Elemental analysis is a crucial analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. This comparison serves as a fundamental check of a sample's purity and validates its empirical formula.

For this compound, the molecular formula is C₁₆H₁₃ClO. Based on this formula, the theoretical elemental composition can be calculated. Experimental validation through CHN analysis would confirm that the synthesized compound possesses the expected elemental makeup, reinforcing the structural characterization obtained from other spectroscopic methods. While experimental findings are not available in the searched literature, the theoretical values provide a benchmark for such analysis.

Table 3: Elemental Analysis Data for C₁₆H₁₃ClO The table presents the calculated elemental composition based on the molecular formula. Experimental values are required for empirical formula validation.

Element Molecular Formula Molecular Weight ( g/mol ) Calculated (%) Found (%)
Carbon (C) C₁₆H₁₃ClO 256.73 74.85 Not Available
Hydrogen (H) C₁₆H₁₃ClO 256.73 5.10 Not Available

Table of Mentioned Compounds

Compound Name

Theoretical and Computational Chemistry Studies on 2h Chromene Systems, with Relevance to 4 Chloro 2 P Tolyl 2h Chromene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the properties of chromene derivatives. rsc.org These calculations provide a balance between accuracy and computational cost, making them suitable for analyzing complex organic molecules.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure. DFT methods are employed to perform geometry optimization, which locates the minimum energy conformation on the potential energy surface. For various chromene derivatives, calculations using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) or 6-31G(d,p) have successfully predicted molecular geometries. ekb.egproquest.comrsc.org

The theoretical bond lengths and angles obtained from these calculations are often compared with experimental data from single-crystal X-ray diffraction (SC-XRD) to validate the computational methodology. rsc.orgscispace.com Studies on related chromene structures have shown good agreement between the calculated and experimental parameters, confirming that the optimized geometries are reliable representations of the molecular structure. semanticscholar.org For 4-Chloro-2-p-tolyl-2H-chromene, this process would involve identifying the preferred orientation of the p-tolyl group relative to the chromene ring system to establish its most stable conformer.

Table 1: Example of Calculated vs. Experimental Structural Parameters for a Chromene Derivative Note: This table is illustrative, based on typical findings for chromene systems.

Parameter Bond/Angle Calculated Value (DFT/B3LYP) Experimental Value (X-ray)
Bond Length C2-O1 1.45 Å 1.44 Å
Bond Length C4-Cl 1.75 Å 1.74 Å
Bond Angle O1-C2-C3 110.5° 110.2°

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. DFT is used to analyze these features through various means.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (Egap) is an important indicator of molecular stability and reactivity. rsc.org A smaller gap suggests the molecule is more reactive. For chromene derivatives, FMO analysis reveals that the electron density in the HOMO and LUMO is often distributed across the π-conjugated system. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. proquest.comsemanticscholar.org These maps plot the electrostatic potential onto the electron density surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). For a molecule like this compound, the MEP would likely show negative potential around the oxygen atom and the chlorine atom, highlighting them as sites for interaction with electrophiles.

Table 2: Global Reactivity Descriptors Calculated from FMO Energies for a Generic 2H-Chromene System

Parameter Formula Typical Calculated Value
EHOMO - -6.5 eV
ELUMO - -1.5 eV
Energy Gap (ΔE) ELUMO - EHOMO 5.0 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.5 eV
Chemical Softness (S) 1 / (2η) 0.2 eV-1

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). These theoretical shifts are often plotted against experimental values, and a high correlation coefficient confirms the proposed molecular structure. proquest.comsemanticscholar.org

IR Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretching, C-H bending). Comparing the computed IR spectrum with the experimental FT-IR spectrum helps in the assignment of vibrational bands to specific functional groups. proquest.comeurjchem.com

Computational chemistry is invaluable for elucidating reaction mechanisms. nih.govrsc.org For reactions involving 2H-chromenes, such as their synthesis or subsequent transformations, DFT can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures connecting reactants to products and calculating the activation energies (energy barriers). tandfonline.com Such studies provide a detailed understanding of the reaction kinetics and thermodynamics, explaining why certain products are formed preferentially. tandfonline.comresearchgate.net For instance, in the synthesis of a 2H-chromene derivative, calculations can determine whether the mechanism is concerted or stepwise and identify the rate-determining step. tandfonline.com

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (like a solvent or a biological receptor). nih.gov

For 2H-chromene systems, MD simulations can be used to:

Assess Conformational Stability: Simulations can show how the molecule fluctuates around its equilibrium geometry and whether it can transition between different stable conformations. rsc.org

Study Intermolecular Interactions: When studying a chromene derivative interacting with a biological target, such as an enzyme, MD simulations can assess the stability of the protein-ligand complex. nih.govnih.gov Analysis of the simulation trajectory can reveal key interactions, like hydrogen bonds, and calculate binding free energies. nih.gov This is particularly relevant for chromenes designed as potential therapeutic agents. nih.gov

Quantum Chemical Calculations for Intrinsic Reactivity and Acid-Base Properties

Beyond FMO and MEP analysis, other quantum chemical calculations can provide deeper insights into the intrinsic reactivity of 2H-chromenes. nih.govConceptual DFT utilizes descriptors like Fukui functions and local softness to quantify the reactivity at specific atomic sites within the molecule. proquest.comsemanticscholar.org These descriptors help predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Calculations can also predict acid-base properties. For instance, the proton affinity can be calculated to determine the most likely site of protonation. For this compound, such calculations could predict the relative basicity of the heterocyclic oxygen atom versus the chlorine substituent, providing insight into its behavior in acidic media.

Advanced Research Topics and Future Perspectives in 2h Chromene Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex 2H-Chromene Architectures

The synthesis of 2H-chromene derivatives has evolved significantly, moving towards greener and more efficient methodologies. Modern approaches prioritize atom economy, the use of non-toxic reagents and solvents, and the reduction of reaction times. benthamdirect.comresearchgate.net

Key Sustainable Strategies:

Catalyst Innovation: Research has shifted from stoichiometric reagents to catalytic systems. This includes the use of metal catalysts like gold, palladium, and iron, which can facilitate complex cyclization reactions under mild conditions. benthamdirect.com A notable development is the use of natural base catalysts, such as those derived from waste snail shells, which offer an economical and environmentally benign route to functionalized chromenes. oiccpress.comoiccpress.com These catalysts, rich in calcium oxide, can efficiently promote heterocyclization in aqueous media. oiccpress.com

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine several reaction steps into a single operation, reducing waste and saving time. The synthesis of complex chromene structures, including those fused with other rings, has been achieved through MCRs catalyzed by agents like gallium chloride or through organo-base catalysis. benthamdirect.comnih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a rapid and eco-friendly method for preparing substituted 2H-chromenes, often yielding products in higher yields and shorter times compared to conventional heating. frontiersin.org Visible-light photoredox catalysis represents another frontier, using light as a clean energy source to drive the synthesis and functionalization of chromene rings. researchgate.net

For a complex architecture like 4-Chloro-2-p-tolyl-2H-chromene, these sustainable methods offer promising alternatives to traditional syntheses. A hypothetical sustainable route could involve a one-pot, metal-catalyzed reaction of a substituted phenol with a suitable alkyne precursor, minimizing waste and energy consumption.

Table 1: Comparison of Synthetic Methodologies for 2H-Chromenes

Methodology Catalyst/Conditions Advantages Disadvantages
Metal-Catalyzed Cyclization Gold (I), Palladium, Iron salts High efficiency, mild conditions, good yields. benthamdirect.com Cost of metal, potential for metal contamination.
Natural Base Catalysis Calcined Snail Shells (CaO) Eco-friendly, low cost, reusable, high yields. oiccpress.comoiccpress.com Limited substrate scope, potential for leaching.
One-Pot MCRs GaCl₃, Organo-bases High atom economy, reduced waste, operational simplicity. benthamdirect.comnih.gov Optimization can be complex.
Microwave-Assisted Synthesis Ethanol, 100°C Rapid, higher yields, eco-friendly. frontiersin.org Requires specialized equipment.

| Photoredox Catalysis | Visible light, photosensitizer | Uses light as a green energy source, sustainable. researchgate.net | Substrate scope can be limited by light absorption. |

Exploration of Unconventional Reactivity Patterns and Rearrangements in Halogenated and Arylated 2H-Chromenes

The presence of a halogen at the C4 position and an aryl group at the C2 position, as in this compound, introduces unique reactivity patterns. The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for further functionalization of the chromene core. The p-tolyl group at the stereocenter C2 influences the molecule's conformation and electronic properties.

Research into halogenated 3-nitro-2H-chromenes has shown that the type and position of halogen atoms significantly influence the molecule's biological activity, indicating the electronic importance of these substituents. nih.gov While not identical, these findings suggest that the chloro and tolyl groups in the target compound are critical determinants of its chemical behavior.

Unconventional reactions could include:

Radical Reactions: Cobalt-catalyzed processes involving the generation of carbene radicals have been used to synthesize 2H-chromenes. nih.govacs.org A halogenated substrate could exhibit unique behavior in such radical-mediated cyclizations.

[3+3] Annulation Reactions: Divergent synthesis of 2H-chromenes can be achieved via [3+3] annulation of vinyl sulfoxonium ylides with quinones, with the reaction pathway controlled by the choice of catalyst. acs.org

Rearrangements: Propargylic aryl ethers can undergo Claisen rearrangement followed by electrocyclic ring closure to form 2H-chromenes. researchgate.net The substituents on the aryl ring and the propargylic moiety can influence the course of these rearrangements.

The specific combination of a chloro and a p-tolyl group in this compound provides a rich platform for exploring novel transformations and rearrangements, potentially leading to new heterocyclic systems with valuable properties.

Application of Advanced Spectroscopic Techniques for Elucidating Subtle Structural and Electronic Features

The precise characterization of complex molecules like this compound requires sophisticated analytical techniques that go beyond standard 1D NMR and IR spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a related compound, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, SC-XRD analysis confirmed its triclinic crystal system and provided precise data on bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.netnih.gov Such analysis for this compound would unambiguously establish the relative stereochemistry at the C2 position and reveal details about intermolecular interactions in the crystal lattice.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the spatial proximity of atoms, which helps in assigning stereochemistry in solution. For complex chromene derivatives, 2D NMR is essential for confirming structural assignments made based on other data. researchgate.net

Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental spectroscopy. rsc.org DFT can predict spectroscopic properties like NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). Comparing these theoretical predictions with experimental data provides a deeper understanding of the molecule's structural and electronic features. rsc.orgtandfonline.com

Table 2: Crystallographic Data for the Analogous Compound 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde

Parameter Value
Chemical Formula C₁₆H₁₁ClO₂
Molecular Weight 270.70 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.0108(4) Å, b = 8.7716(5) Å, c = 11.1285(6) Å
Unit Cell Angles α = 75.127(2)°, β = 83.188(2)°, γ = 73.584(2)°

Data sourced from references researchgate.netnih.gov.

Applications of 2H-Chromene Scaffolds in Materials Science (e.g., Photochromic Materials)

The 2H-chromene scaffold is of significant interest in materials science, primarily due to the photochromic properties exhibited by many of its derivatives. nih.govacs.org Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

Upon irradiation with UV light, the C-O bond of the pyran ring in a 2H-chromene can cleave, leading to a ring-opened, colored species (a merocyanine-type structure). researchgate.net This process is reversible, with the colored form reverting to the colorless closed form upon removal of the UV light or by irradiation with visible light.

The specific substituents on the 2H-chromene ring play a crucial role in tuning the photochromic properties, including:

Color: The nature of the substituents affects the absorption wavelength of the open, colored form.

Fading Rate: The rate at which the colored form reverts to the colorless form is highly dependent on the electronic and steric properties of the substituents. researchgate.net

Fatigue Resistance: The number of times the molecule can be switched between its two states before degrading is a critical parameter for practical applications.

While specific data for this compound is not available, the presence of the aryl group at C2 is a common feature in many photochromic chromenes. researchgate.net The chloro and p-tolyl groups would be expected to modulate the electronic distribution and steric environment of the molecule, thereby influencing its potential photochromic behavior. Annelation of additional rings to the chromene framework is another strategy used to fine-tune these properties. researchgate.net

Computational Design and Prediction of Novel 2H-Chromene Derivatives with Tailored Chemical Properties

Computational chemistry has become an indispensable tool for the rational design of new molecules, allowing for the prediction of their properties before undertaking costly and time-consuming synthesis. nih.gov

Density Functional Theory (DFT): DFT is widely used to investigate the electronic structure, reactivity, and spectroscopic properties of chromene derivatives. tandfonline.comresearchgate.net By calculating parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO), researchers can estimate the molecule's reactivity, kinetic stability, and electronic transition energies. rsc.org For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be constructed to correlate the structural features of a series of 2H-chromene derivatives with their observed biological activity or chemical properties. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent or effective molecules.

Molecular Docking: In drug design, molecular docking is used to predict the binding orientation of a molecule (like a 2H-chromene derivative) to the active site of a target protein. nih.gov This helps in understanding the mechanism of action and in designing derivatives with improved binding affinity. Studies have used this approach to design 2H-chromene-based inhibitors for specific biological targets. nih.gov

For this compound, computational methods could be employed to predict its non-linear optical (NLO) properties, its potential as a photochromic material by modeling the ring-opening process, or its potential biological activity by docking it into the active sites of various enzymes.

Table 3: Computationally Derived Properties of Chromene Derivatives

Computational Method Predicted Property Application
DFT/TD-DFT FMO Energies, Global Reactivity Parameters, UV-Vis Spectra, NLO Properties. rsc.org Predicting reactivity, stability, and optical properties.
3D-QSAR Biological Activity (e.g., antiviral, anticancer). nih.gov Guiding the optimization of lead compounds.
Molecular Docking Binding Affinity, Interaction with Protein Residues. nih.gov Designing targeted inhibitors, understanding mechanism of action.

| Molecular Dynamics (MD) | Conformational Stability, Ligand-Protein Complex Stability. nih.gov | Assessing the dynamic behavior of molecules in biological systems. |

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-p-tolyl-2H-chromene?

The synthesis typically involves condensation reactions using substituted chromene precursors. For example, phosphoryl oxychloride (POCl₃) is a common reagent for introducing chlorine substituents in chromene derivatives. A similar approach involves refluxing intermediates with aryl acids in POCl₃ to form the chromene backbone . Ammonium acetate can also be used as a nitrogen source in cyclization steps for related compounds, though reaction temperatures (e.g., 130°C) and solvent selection (e.g., polar aprotic solvents) are critical for yield optimization .

Q. How are chromene derivatives purified after synthesis?

Silica gel column chromatography is widely employed, often using solvent gradients like n-hexane/ethyl acetate (8:2) to isolate products. This method effectively separates byproducts and unreacted starting materials, as demonstrated in the purification of 2-methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones . Thin-layer chromatography (TLC) is used to monitor reaction progress and confirm purity before scaling up.

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly for identifying substituent positions on the chromene core. Infrared (IR) spectroscopy helps detect functional groups like carbonyls (C=O) and aromatic C-H stretches. Mass spectrometry (MS) provides molecular weight validation, while UV-vis spectroscopy can confirm conjugation in the chromene system .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in chromene derivatives?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond angles, torsion angles, and stereochemistry. For example, SHELXTL has been used to analyze 2H-chromene derivatives, enabling precise determination of substituent orientation and intermolecular interactions (e.g., hydrogen bonding) that influence stability . This method is critical when NMR data is inconclusive due to overlapping signals or complex coupling patterns.

Q. What strategies address contradictory spectroscopic or crystallographic data in chromene synthesis?

Cross-validation using complementary techniques is key. For instance, if experimental NMR chemical shifts deviate from computational predictions (e.g., DFT calculations), SC-XRD can confirm the correct tautomer or regioisomer. In cases of polymorphism (multiple crystal forms), differential scanning calorimetry (DSC) and powder XRD help identify phase transitions. Contradictions in reaction yields might require revisiting stoichiometry or reaction kinetics, as seen in POCl₃-mediated syntheses where excess reagent improves chlorination efficiency .

Q. How can reaction conditions be optimized to minimize byproducts in chromene synthesis?

Systematic variation of temperature, solvent polarity, and catalyst loading is essential. For example, refluxing in POCl₃ at controlled durations (2–4 hours) reduces side reactions like over-chlorination. Solvent-free conditions or microwave-assisted synthesis may improve regioselectivity, as demonstrated in analogous 2H-chromene syntheses . Kinetic studies using TLC or in-situ IR spectroscopy can identify optimal reaction termination points.

Q. What computational methods support the design of novel chromene derivatives?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking studies are used to explore bioactivity, though this requires validated crystal structures for accuracy. For example, chromene derivatives with halogen substituents show enhanced binding affinity in enzyme inhibition assays, guided by computational modeling .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?

  • Step 1: Re-examine computational parameters (e.g., solvent models, basis sets) in DFT simulations to ensure alignment with experimental conditions.
  • Step 2: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy.
  • Step 3: For NMR mismatches, consider dynamic effects (e.g., tautomerism) or paramagnetic impurities. SC-XRD can definitively assign structures, as seen in studies of 3-Bromo-4-phenyl-2H-chromene .

Methodological Tables

Synthesis Method Comparison
Reagent
Temperature
Key Byproduct
Yield Optimization
Structural Analysis Techniques
Technique
SC-XRD
¹³C NMR
IR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.